molecular formula C5H9NO3 B554619 trans-4-Hydroxy-D-proline CAS No. 3398-22-9

trans-4-Hydroxy-D-proline

Cat. No.: B554619
CAS No.: 3398-22-9
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Hydroxy-D-proline: is an isomer of hydroxyproline, a non-essential amino acid that plays a crucial role in the structure of collagen. Collagen is a primary component of connective tissues such as skin, bone, and cartilage.

Mechanism of Action

Target of Action

Trans-4-Hydroxy-D-Proline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs . It primarily targets the enzyme trans-4-Hydroxy-L-proline dehydratase (HypD) , which is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . HypD is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .

Mode of Action

T-4-HYP is formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Biochemical Pathways

T-4-HYP is involved in several biochemical pathways. It is a crucial part of the Tricarboxylic acid cycle, where it enhances the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . In animals, most of the collagen-derived T-4-HYP is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

It is known that t-4-hyp is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It is also provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation .

Result of Action

The action of T-4-HYP contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing T-4-HYP or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of T-4-HYP is influenced by various environmental factors. For instance, the fermentation process of T-4-HYP was optimized using a continuous feeding method . The rate of sugar supplementation controlled the dissolved oxygen concentrations during fermentation, and Fe 2+ was continuously fed to supplement the reduced iron for hydroxylation . These modifications ensured an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .

Safety and Hazards

Trans-4-Hydroxy-D-proline is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Trans-4-Hydroxy-D-Proline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .

Cellular Effects

This compound influences cell function by modulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also plays a role in cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable and does not degrade quickly. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. This localization affects its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: trans-4-Hydroxy-D-proline can be synthesized from D-proline through hydroxylation reactions.

    Microbial Fermentation: Another method involves the use of genetically engineered microorganisms like Escherichia coli.

Industrial Production Methods:

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12543
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Proline, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Proline, homopolymer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-4-Hydroxy-L-proline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3398-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxy-D-proline
Reactant of Route 2
trans-4-Hydroxy-D-proline
Reactant of Route 3
trans-4-Hydroxy-D-proline
Reactant of Route 4
trans-4-Hydroxy-D-proline
Reactant of Route 5
trans-4-Hydroxy-D-proline
Reactant of Route 6
trans-4-Hydroxy-D-proline
Customer
Q & A

Q1: What is the significance of trans-4-hydroxy-D-proline in bacterial metabolism?

A: this compound is an important intermediate in the anaerobic degradation pathway of hydroxyprolines utilized by certain bacteria. [] This pathway, distinct from the one used by proline-reducing Clostridia, highlights the diversity of enzymatic reactions in the anaerobic microbiome. []

Q2: How does this compound interact with the enzyme HplG?

A: this compound binds to the active site of HplG, a glycyl radical enzyme. [, ] Crystal structure analysis of the HplG-t4D-HP complex at 2.7 Å resolution revealed key interactions that facilitate the enzymatic reaction. [] Computational studies, including molecular dynamics simulations and QM/MM calculations, provided further insights into the binding mode and reaction mechanism. []

Q3: What is the role of glutamate in the HplG-catalyzed reaction with this compound?

A: Glutamate, specifically Glu429, plays a crucial role in the HplG-catalyzed isomerization of this compound. [] Computational studies suggest that Glu429 weakens the Cγ-Hγ bond of the substrate through hydrogen bonding and acts as a proton acceptor to initiate C-N bond cleavage. []

Q4: How does this compound differ from trans-4-hydroxy-L-proline in terms of enzyme inhibition?

A: While both this compound and trans-4-hydroxy-L-proline can interact with ALDH4A1, a key enzyme in proline and hydroxyproline catabolism, their inhibitory effects differ significantly. [] trans-4-Hydroxy-L-proline exhibits a 10-fold stronger competitive inhibition compared to the D-isomer. [] This difference arises from the specific interactions within the enzyme's active site, as revealed by X-ray crystallography. []

Q5: Can you elaborate on the structural basis for the stereospecific inhibition of ALDH4A1 by trans-4-hydroxy-L-proline?

A: X-ray crystal structures of ALDH4A1 complexed with both trans-4-hydroxy-L-proline and this compound reveal the basis for the stereospecific inhibition. [, ] The L-isomer forms a hydrogen bond with a serine residue in the active site through its amine group, leading to effective binding and inhibition. [] In contrast, the D-isomer's amine group lacks this interaction due to a different pyrrolidine ring orientation, resulting in weaker inhibition. []

Q6: How is this compound synthesized?

A: A straightforward approach utilizing carbohydrate-based chemistry has been reported for synthesizing this compound and its derivative, trans-4-hydroxy-D-prolinol. []

Q7: Are there any applications for this compound or its derivatives in material science?

A: While not explicitly covered in the provided research, the incorporation of this compound, a chiral molecule, into polymeric materials could potentially impart unique properties. For instance, a study demonstrated the creation of chiral, pH-responsive hydrogels using N-acryloyl-alanine (derived from alanine, an amino acid structurally similar to proline) and a PEGDA/α-CD inclusion complex. [] This suggests potential applications for this compound derivatives in developing novel materials with tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.